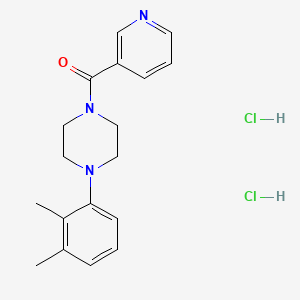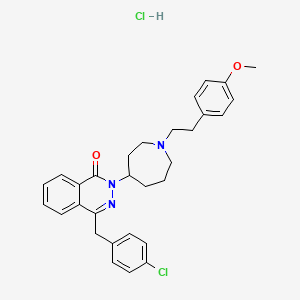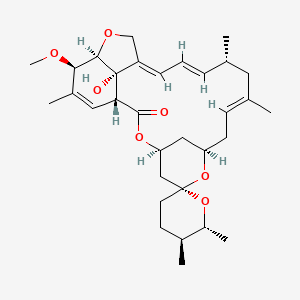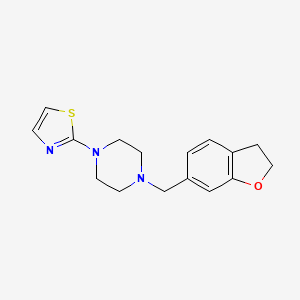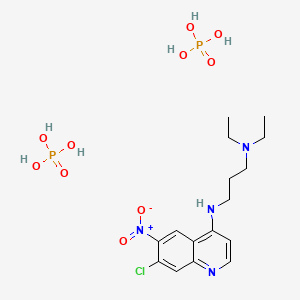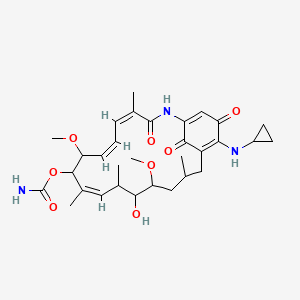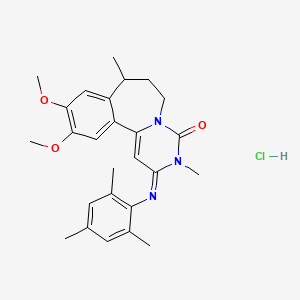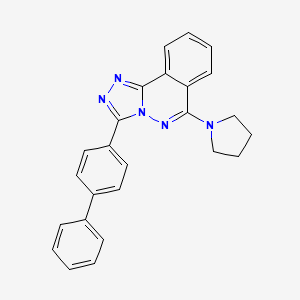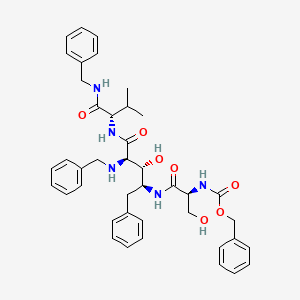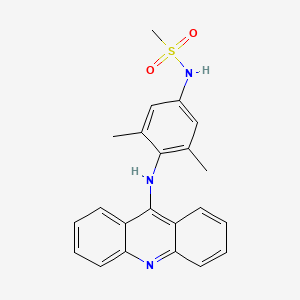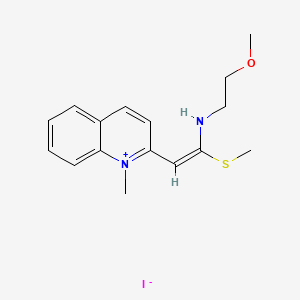
2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide is a complex organic compound that belongs to the quinolinium family. Quinolinium compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound, in particular, is characterized by its unique structure, which includes a quinolinium core, a methoxyethylamino group, and a methylthio vinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide typically involves multiple steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Methoxyethylamino Group: This step involves the reaction of the quinolinium core with 2-methoxyethylamine under controlled temperature and pH conditions.
Addition of the Methylthio Vinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, varying temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction may produce quinolinium hydrides.
Scientific Research Applications
2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolinium Chloride: Similar structure but with a chloride ion instead of an iodide ion.
2-Methylquinolinium Iodide: Lacks the methoxyethylamino and methylthio vinyl groups.
1-Methylquinolinium Iodide: Similar core structure but without the additional functional groups.
Uniqueness
2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
104664-33-7 |
|---|---|
Molecular Formula |
C16H21IN2OS |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(E)-N-(2-methoxyethyl)-2-(1-methylquinolin-1-ium-2-yl)-1-methylsulfanylethenamine;iodide |
InChI |
InChI=1S/C16H20N2OS.HI/c1-18-14(12-16(20-3)17-10-11-19-2)9-8-13-6-4-5-7-15(13)18;/h4-9,12H,10-11H2,1-3H3;1H |
InChI Key |
REDJPDICXYAJBQ-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C(\NCCOC)/SC.[I-] |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=C(NCCOC)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


